molecular formula C14H8S2 B580252 Phenanthro[4,5-cde][1,2]dithiin CAS No. 129449-57-6

Phenanthro[4,5-cde][1,2]dithiin

Cat. No.: B580252
CAS No.: 129449-57-6
M. Wt: 240.338
InChI Key: VUTKQLWOXXWLHM-UHFFFAOYSA-N
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Description

Phenanthro[4,5-cde][1,2]dithiin is a polycyclic aromatic compound that has garnered significant interest in the field of materials science due to its unique electronic properties. This compound is characterized by the presence of sulfur atoms within its aromatic ring structure, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenanthro[4,5-cde][1,2]dithiin typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the cyclization of suitable precursors in the presence of sulfur sources under controlled conditions. For instance, the synthesis of 2,4,7,9-tetramethyl-1,6-dithiapyrene involves a five-step process that includes oxidation and electrocrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur compounds involved.

Chemical Reactions Analysis

Types of Reactions: Phenanthro[4,5-cde][1,2]dithiin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of 2,4,7,9-tetramethyl-1,6-dithiapyrene, for example, is facilitated by its relatively low oxidation potentials (E1/2 = 0.27 V and E1/2 = 0.79 V vs. SCE) .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like bromine and sulfur-containing compounds. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of radical cation salts, which are of interest for their electronic properties .

Mechanism of Action

The mechanism of action of Phenanthro[4,5-cde][1,2]dithiin is primarily related to its ability to participate in charge-transfer processes. The sulfur atoms within its structure facilitate the formation of stable radical cations, which can interact with various molecular targets and pathways. These interactions are crucial for its applications in electronic devices and potential biomedical uses .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dithiatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S2/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTKQLWOXXWLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)SSC4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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